molecular formula C11H18O3 B8169772 Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8169772
M. Wt: 198.26 g/mol
InChI Key: TXSKPXUUKZIGGJ-UHFFFAOYSA-N
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Description

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features an allyl group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with allyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-allyltetrahydro-2H-pyran-4-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The allyl group allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-prop-2-enyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-5-11(10(12)14-4-2)6-8-13-9-7-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKPXUUKZIGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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